

CAS number and IUPAC name for 1-(2-phenylindolizin-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(2-Phenylindolizin-3-yl)ethanone

Cat. No.: B2634102

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Technical Guide: 1-(2-phenylindolizin-3-yl)ethanone

CAS Number: 38320-58-0 IUPAC Name: **1-(2-phenylindolizin-3-yl)ethanone**

This technical guide provides a comprehensive overview of the chemical compound **1-(2-phenylindolizin-3-yl)ethanone**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

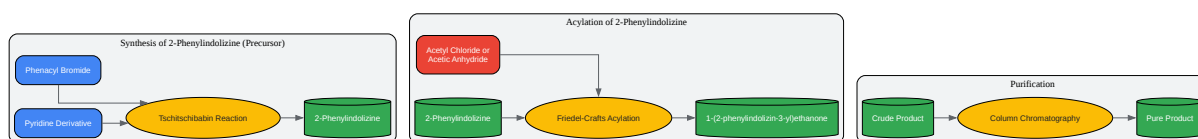
A summary of the key chemical and physical properties for **1-(2-phenylindolizin-3-yl)ethanone** is presented in the table below. This data is essential for understanding the compound's characteristics for experimental design and application.

Property	Value	Reference
CAS Number	38320-58-0	N/A
IUPAC Name	1-(2-phenylindolizin-3-yl)ethanone	N/A
Molecular Formula	C ₁₆ H ₁₃ NO	N/A
Molecular Weight	235.28 g/mol	N/A
Appearance	Solid (predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Synthesis and Experimental Protocols

The synthesis of **1-(2-phenylindolizin-3-yl)ethanone** can be achieved through the acylation of a 2-phenylindolizine precursor. A general experimental workflow for this type of transformation is outlined below.

General Workflow for the Synthesis of 1-(2-phenylindolizin-3-yl)ethanone



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A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for **1-(2-phenylindolizin-3-yl)ethanone** is not readily available in the searched literature, a plausible synthesis can be extrapolated from general methods for indolizine acylation.

Step 1: Synthesis of 2-Phenylindolizine (Precursor)

The precursor, 2-phenylindolizine, is typically synthesized via the Tschitschibabin reaction. This involves the reaction of a suitable pyridine derivative with a phenacyl halide (e.g., phenacyl bromide).

Step 2: Acylation of 2-Phenylindolizine

- To a solution of 2-phenylindolizine (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC).
- Upon completion, quench the reaction by carefully adding ice-cold water.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

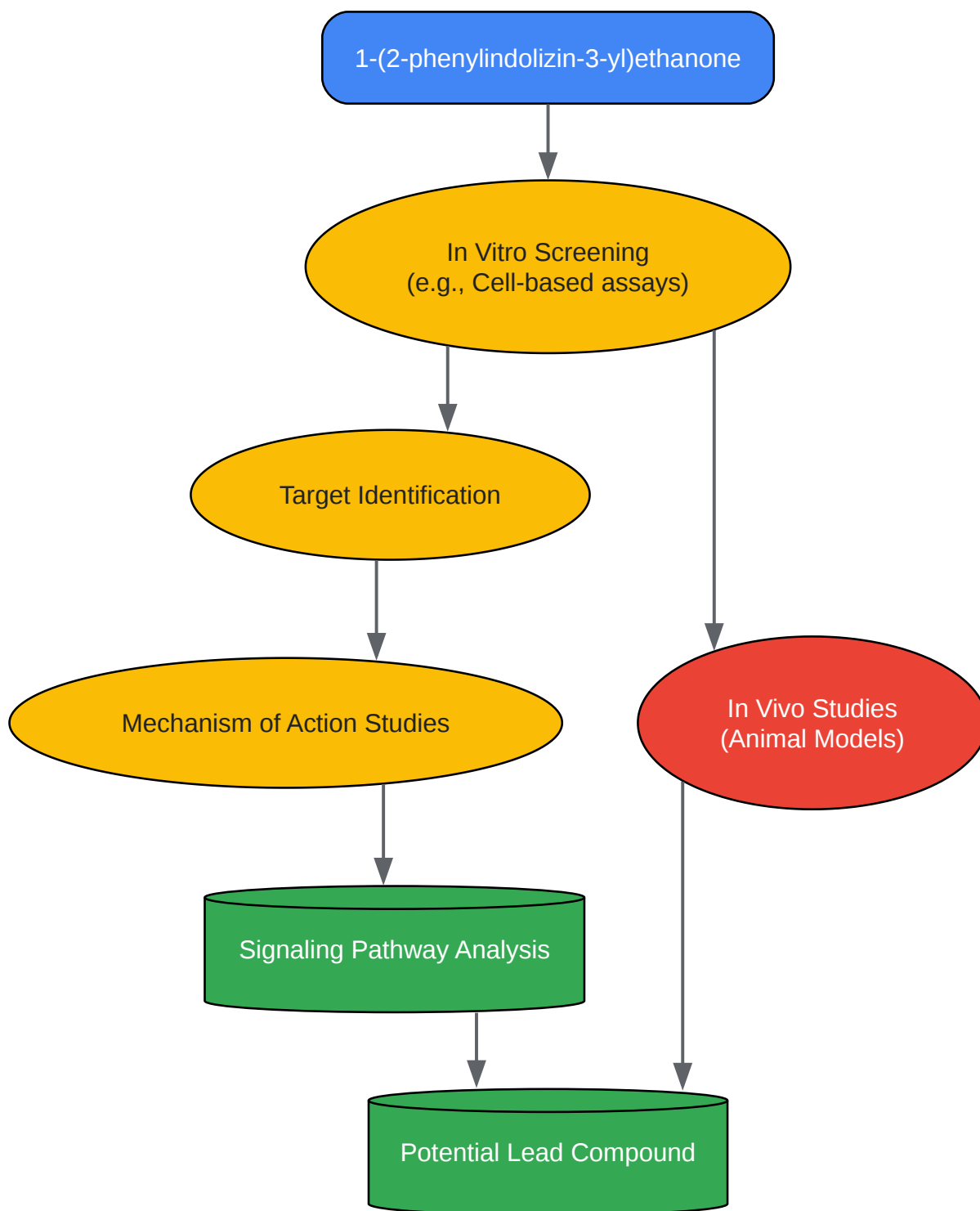
The crude **1-(2-phenylindolizin-3-yl)ethanone** is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for **1-(2-phenylindolizin-3-yl)ethanone** have not been detailed in the currently available literature. However, the indolizine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of the indolizine core have been reported to exhibit a range of activities, including but not limited to:

- Antimicrobial
- Anticancer
- Anti-inflammatory

Further research is required to elucidate the specific biological effects and mechanisms of action of **1-(2-phenylindolizin-3-yl)ethanone**. A hypothetical logical relationship for investigating its potential biological activity is presented below.



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A logical workflow for the biological evaluation of the compound.

Conclusion

1-(2-phenylindolizin-3-yl)ethanone is a member of the indolizine class of heterocyclic compounds. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a framework for its synthesis and potential biological evaluation based on the known chemistry and pharmacology of the indolizine scaffold. Further research is warranted to fully characterize its properties and explore its potential applications in medicinal chemistry and drug discovery.

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